5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide
Description
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide is a benzamide derivative characterized by a nitro group at the 5-position of the benzamide core and a pyridin-3-ylmethylamino substituent at the 2-position (Fig. 1). Its molecular formula is C₁₃H₁₂N₄O₃, with a molecular weight of 272.13 g/mol. This compound has garnered attention in structural biology and medicinal chemistry due to its role as a cyclin-dependent kinase 2 (CDK2) inhibitor. Structural studies using X-ray diffraction (1.75 Å resolution) revealed its binding mode in the CDK2 active site, where the pyridin-3-ylmethyl group engages in hydrophobic interactions, and the nitro group stabilizes the conformation via hydrogen bonding . The compound’s synthesis typically involves multi-step reactions, including nitro-substitution and amide coupling, as outlined in related benzamide derivative syntheses .
Properties
IUPAC Name |
5-nitro-2-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c14-13(18)11-6-10(17(19)20)3-4-12(11)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUPMYBESSSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a nitro group at the 5-position of a benzamide ring, linked to a pyridine moiety via an amino group. This unique structure contributes to its biological properties and potential applications in drug development.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 254.24 g/mol |
| Functional Groups | Nitro, Amino, Benzamide |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may disrupt cellular processes. This mechanism is crucial for its potential as an anti-tubercular agent, particularly against Mycobacterium tuberculosis .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrole and benzamide have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .
Neuropharmacological Effects
This compound has demonstrated inhibitory action on AMPA receptors, which play a critical role in synaptic transmission and plasticity within the central nervous system. This suggests potential applications in treating neurological disorders.
Anticancer Properties
Similar compounds have been investigated for their anticancer effects, showing the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. The structural features of this compound may contribute to its efficacy as an anticancer agent .
Case Studies and Research Findings
- Antitubercular Activity : A study highlighted the effectiveness of this compound against Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment.
- Neuropharmacology : Another investigation into the compound's effects on AMPA receptors revealed its potential role in modulating synaptic activity, which could be beneficial in neurodegenerative diseases.
- Anticancer Studies : Research has shown that derivatives with similar structures can inhibit pathways critical for cancer cell survival, suggesting that this compound may possess similar properties .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Nitro-2-(pyridin-2-ylmethyl)aminobenzamide | Similar nitro and amino groups | Potentially different receptor interactions |
| 2-Amino-3-nitrobenzonitrile | Lacks pyridine moiety | Simpler structure with different biological activity |
| N-(3-chlorophenyl)-5-nitro-benzamide | Contains chlorophenyl group | Different pharmacological profile |
Scientific Research Applications
5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide is an organic compound featuring a benzamide core with a nitro group at the 5-position and a pyridin-3-ylmethylamino group at the 2-position. It has a molecular formula of and a molecular weight of approximately 272.26 g/mol . This compound is considered a candidate for drug development and proteomics research .
Potential Applications
This compound has potential applications in pharmaceutical development as a lead compound for creating new drugs. Research indicates that similar compounds exhibit various biological activities. Interaction studies can reveal its binding affinity with biological targets, which is crucial for understanding its interactions at the molecular level within biological systems. It can also be used in biomedical research, forensic work, and clinical diagnostics .
Structural Comparison
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(4-Amino-benzoyl)-4-(pyridin-3-yloxy)aniline | Benzamide core with amino and ether groups | Known for anti-inflammatory properties |
| N-(2-Methylphenyl)-4-(pyridin-3-yloxy)aniline | Substituted benzamide with methyl group | Exhibits neuroprotective effects |
| N-(2-Hydroxyphenyl)-4-(pyridin-3-yloxy)aniline | Hydroxyl-substituted benzamide | Potential antioxidant properties |
Comparison with Similar Compounds
5-Nitro-2-(m-tolylamino)benzamide (3b)
- Structure : Features a meta-methylphenyl (m-tolyl) group instead of pyridin-3-ylmethyl.
- Activity : Exhibits inhibitory activity against hepatitis C virus (HCV) NS5B polymerase (IC₅₀ = 0.8 μM) but shows reduced selectivity for kinase targets compared to the pyridine-containing analog .
- Key Difference : The absence of a pyridine ring reduces polar interactions with target proteins, impacting binding affinity in kinase inhibition.
5-Nitro-2-(trifluoromethyl)benzamide
- Structure: Replaces the pyridin-3-ylmethylamino group with a trifluoromethyl (-CF₃) substituent.
- Properties : The electron-withdrawing -CF₃ group enhances metabolic stability but diminishes solubility (logP = 2.936) compared to the parent compound .
- Application : Primarily used in agrochemical research, lacking reported kinase inhibition data.
5-Nitro-2-(pyridin-2-yl)benzo[d]isothiazol-3(2H)-one (9)
- Structure : Replaces the benzamide core with a benzoisothiazolone scaffold and a pyridin-2-yl group.
- Activity: Functions as an organocatalyst in redox condensation reactions, highlighting the role of scaffold rigidity in non-biological applications .
Physicochemical Properties
Notes:
- logP : The pyridine-containing analogs exhibit lower logP values, suggesting improved aqueous solubility compared to -CF₃ or m-tolyl derivatives.
- PSA (Polar Surface Area) : Higher PSA in the parent compound correlates with enhanced hydrogen-bonding capacity, critical for kinase inhibition .
Structural Insights
X-ray crystallography of this compound (PDB entry associated with CDK2) confirmed that the nitro group forms a hydrogen bond with Lys129 of CDK2, while the pyridine nitrogen interacts with Asp145. This dual interaction is absent in analogs like 3b, which rely on less directional hydrophobic contacts .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-Nitro-2-[(pyridin-3-ylmethyl)amino]benzamide?
The synthesis typically involves multi-step reactions, including nitration, amide coupling, and functional group modifications. Key steps may parallel methods used for structurally similar benzamide derivatives, such as activating carboxylic acids with coupling agents (e.g., HOBt/EDC) in DMSO under inert atmospheres . Reaction optimization should focus on temperature control (e.g., 20°C for coupling) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization is critical for yield improvement .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
High-resolution mass spectrometry (HRMS) and H/C NMR are essential for structural confirmation. Purity assessment should employ HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Thermal stability can be evaluated via differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. How can researchers address solubility challenges during in vitro assays?
Solubility in aqueous buffers is often limited due to the compound’s hydrophobic aromatic and trifluoromethyl groups. Methodological solutions include using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. For kinetic studies, pre-saturate solutions via sonication and validate solubility with dynamic light scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) combined with molecular dynamics simulations (MD, >100 ns) can model binding affinities to enzymes or receptors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity. Validate predictions with experimental SAR data, focusing on nitro and pyridinyl groups as key pharmacophores .
Q. How can factorial design optimize experimental variables in catalytic or pharmacological studies?
A 2 factorial design is effective for screening variables (e.g., temperature, pH, catalyst loading). For example, in catalysis, vary nitro-group reduction conditions (H pressure, Pd/C concentration) and analyze yield via ANOVA. This identifies interactions between variables and reduces redundant trials .
Q. What strategies resolve contradictions in pharmacological data, such as conflicting IC50_{50}50 values across assays?
Systematically replicate assays under standardized conditions (e.g., cell line passage number, serum concentration). Cross-validate using orthogonal techniques: compare enzyme inhibition (FRET-based assays) with cellular viability (MTT assays). Statistical tools like Bland-Altman plots quantify inter-method variability .
Q. How does the compound’s stability under physiological conditions impact its applicability in vivo?
Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify metabolites. If instability is observed, consider prodrug strategies, such as masking the amine group with enzymatically cleavable protecting groups .
Q. What theoretical frameworks guide the design of studies on its mechanism of action?
Ground research in transition-state theory for enzyme inhibition or QSAR models for activity prediction. For example, use Hammett plots to correlate substituent electronic effects (σ values of nitro/pyridinyl groups) with inhibitory potency. Link findings to broader hypotheses, such as allosteric modulation vs. competitive binding .
Q. How can researchers elucidate structure-activity relationships (SAR) for derivatives of this compound?
Synthesize analogs with substitutions at the nitro, benzamide, or pyridinyl positions. Test against a panel of targets (e.g., kinases, GPCRs) and apply multivariate analysis (PCA or PLS regression) to identify critical substituents. For advanced SAR, incorporate 3D pharmacophore mapping .
Q. What methodologies assess the compound’s potential for off-target effects in complex biological systems?
Use chemoproteomic approaches like affinity-based protein profiling (AfBPP) with clickable probes. Combine with transcriptomics (RNA-seq) to identify unintended pathway modulation. Validate hits via CRISPR knockdown or selective inhibitors .
Methodological Notes
- Data Contradiction Analysis : Always cross-reference in vitro and in vivo results using meta-analysis tools (e.g., RevMan) to account for model-specific biases .
- Theoretical Alignment : Explicitly state how hypotheses align with established frameworks (e.g., enzyme kinetics for mechanistic studies) to ensure academic rigor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
